Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methoxyphenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-ethyl-2-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate: shares structural similarities with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring substituted with a methoxyphenyl group and an ethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active compounds.
- Chemical Formula : C₁₅H₁₇NO₃
- Molecular Weight : Approximately 259.30 g/mol
- Structure : The compound features a pyrrole ring with specific substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Pyrrole Ring : This can be achieved through various methods such as cyclization reactions.
- Substitution Reactions : The introduction of the methoxyphenyl and ethyl groups is crucial for the compound's biological properties.
Anticancer Potential
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. The presence of the methoxy group is often linked to enhanced activity against various cancer cell lines. For instance, similar compounds have shown IC₅₀ values below 30 µM against human cancer cell lines, suggesting potent cytotoxic effects .
The biological activity of this compound may involve:
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific proteins or enzymes, modulating their activity and influencing cellular pathways related to proliferation and apoptosis.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can significantly affect the potency and selectivity of the compound against different biological targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related pyrrole derivatives:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | C₁₅H₁₇NO₂ | Contains a phenyl group at position 5 |
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate | C₁₅H₁₉N | Dicarboxylic acid derivative |
Triethyl 3,5,5'-trimethyl-1H,1'H-[2,3'-bipyrrole]-2',4,4'-tricarboxylate | C₂₄H₃₂N₂O₆ | Contains multiple carboxylic groups |
The distinct substitution pattern in this compound may confer unique biological activities compared to these analogs.
Case Studies
Several studies have highlighted the biological effects of pyrrole derivatives:
- Antitumor Activity : A study demonstrated that a related pyrrole derivative exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value of approximately 20 µM.
- Anticonvulsant Properties : Some pyrrole compounds have shown promise in reducing seizure activity in animal models, indicating potential for neurological applications .
- Antimicrobial Effects : Certain derivatives have been evaluated for their antibacterial properties, showing effectiveness against strains like Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-10-5-8-14(18-2)11(9-10)12-6-7-13(16-12)15(17)19-3/h5-9,16H,4H2,1-3H3 |
InChI Key |
WETWDVYITXRBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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